molecular formula C18H19FN2O5S B4393573 methyl 4-{[N-(4-fluorophenyl)-N-(methylsulfonyl)alanyl]amino}benzoate

methyl 4-{[N-(4-fluorophenyl)-N-(methylsulfonyl)alanyl]amino}benzoate

Cat. No. B4393573
M. Wt: 394.4 g/mol
InChI Key: VUOCDVFXLSHDPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[N-(4-fluorophenyl)-N-(methylsulfonyl)alanyl]amino}benzoate, also known as MFMB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of molecules known as protease inhibitors, which are compounds that inhibit the activity of proteases, enzymes that are involved in the breakdown of proteins.

Scientific Research Applications

Methyl 4-{[N-(4-fluorophenyl)-N-(methylsulfonyl)alanyl]amino}benzoate has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have antiviral activity against HIV-1, as well as inhibitory effects on the replication of hepatitis C virus. methyl 4-{[N-(4-fluorophenyl)-N-(methylsulfonyl)alanyl]amino}benzoate has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of various cancer cell lines. Additionally, methyl 4-{[N-(4-fluorophenyl)-N-(methylsulfonyl)alanyl]amino}benzoate has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis.

Mechanism of Action

The mechanism of action of methyl 4-{[N-(4-fluorophenyl)-N-(methylsulfonyl)alanyl]amino}benzoate involves its inhibition of proteases, specifically the protease activity of HIV-1 protease and hepatitis C virus NS3/4A protease. By inhibiting these proteases, methyl 4-{[N-(4-fluorophenyl)-N-(methylsulfonyl)alanyl]amino}benzoate prevents the virus from replicating and spreading. In cancer cells, methyl 4-{[N-(4-fluorophenyl)-N-(methylsulfonyl)alanyl]amino}benzoate inhibits the activity of proteasomes, which are responsible for the breakdown of proteins. This leads to the accumulation of proteins in the cell, which ultimately results in cell death.
Biochemical and physiological effects:
The biochemical and physiological effects of methyl 4-{[N-(4-fluorophenyl)-N-(methylsulfonyl)alanyl]amino}benzoate vary depending on the disease being studied. In HIV-1, methyl 4-{[N-(4-fluorophenyl)-N-(methylsulfonyl)alanyl]amino}benzoate inhibits the replication of the virus, leading to a decrease in viral load and an increase in CD4+ T cell count. In hepatitis C, methyl 4-{[N-(4-fluorophenyl)-N-(methylsulfonyl)alanyl]amino}benzoate inhibits the replication of the virus, leading to a decrease in viral load and an improvement in liver function. In cancer cells, methyl 4-{[N-(4-fluorophenyl)-N-(methylsulfonyl)alanyl]amino}benzoate inhibits the growth of the cells, leading to a decrease in tumor size. In inflammatory diseases, methyl 4-{[N-(4-fluorophenyl)-N-(methylsulfonyl)alanyl]amino}benzoate reduces inflammation by inhibiting the activity of proteases that are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 4-{[N-(4-fluorophenyl)-N-(methylsulfonyl)alanyl]amino}benzoate in lab experiments is its high specificity for proteases, which allows for targeted inhibition of specific enzymes. Additionally, methyl 4-{[N-(4-fluorophenyl)-N-(methylsulfonyl)alanyl]amino}benzoate has been shown to have low toxicity in vitro, making it a safe compound to use in lab experiments. However, one limitation of using methyl 4-{[N-(4-fluorophenyl)-N-(methylsulfonyl)alanyl]amino}benzoate in lab experiments is its low solubility in water, which can make it difficult to administer to cells in culture.

Future Directions

There are several future directions for the study of methyl 4-{[N-(4-fluorophenyl)-N-(methylsulfonyl)alanyl]amino}benzoate. One area of research is the development of more efficient synthesis methods to produce methyl 4-{[N-(4-fluorophenyl)-N-(methylsulfonyl)alanyl]amino}benzoate in larger quantities. Another area of research is the development of methyl 4-{[N-(4-fluorophenyl)-N-(methylsulfonyl)alanyl]amino}benzoate analogs that have improved solubility and potency. Additionally, further studies are needed to determine the optimal dosage and administration of methyl 4-{[N-(4-fluorophenyl)-N-(methylsulfonyl)alanyl]amino}benzoate for various diseases. Finally, the potential use of methyl 4-{[N-(4-fluorophenyl)-N-(methylsulfonyl)alanyl]amino}benzoate in combination with other drugs for the treatment of various diseases should be explored.

properties

IUPAC Name

methyl 4-[2-(4-fluoro-N-methylsulfonylanilino)propanoylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O5S/c1-12(21(27(3,24)25)16-10-6-14(19)7-11-16)17(22)20-15-8-4-13(5-9-15)18(23)26-2/h4-12H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUOCDVFXLSHDPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)OC)N(C2=CC=C(C=C2)F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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